![molecular formula C16H14BrIN2O2 B3868826 N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3868826.png)
N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide
Overview
Description
N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide, also known as BI-78D3, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a hydrazide derivative that possesses a unique chemical structure, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells, reduces inflammation, protects neurons from oxidative stress, and enhances energy metabolism. It also reduces the levels of cholesterol and triglycerides in the blood, which may have implications for cardiovascular health.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide is its unique chemical structure, which makes it a promising candidate for drug development. It has been shown to have potent anti-cancer and anti-inflammatory effects, and it also has neuroprotective properties. However, one of the limitations of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide is its low solubility in water, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for the study of N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide. One direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Scientific Research Applications
N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation, N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a key regulator of inflammation, and reduces the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
In neurodegenerative diseases, N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide has been shown to protect neurons from oxidative stress and neuroinflammation. It also enhances the clearance of amyloid-beta, a protein that accumulates in the brains of Alzheimer's disease patients.
properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrIN2O2/c1-11(12-2-4-13(17)5-3-12)19-20-16(21)10-22-15-8-6-14(18)7-9-15/h2-9H,10H2,1H3,(H,20,21)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPZCROTCKWODT-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)I)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)I)/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4-iodophenoxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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